Pepstatin
Overview
Description
Pepstatin is a potent inhibitor of aspartyl proteases . It is a hexapeptide containing the unusual amino acid statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), having the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta) . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .
Molecular Structure Analysis
Pepstatin has a molecular formula of C34H63N5O9 and a molecular weight of 685.89 . The structure of Pepstatin in the binding pocket of pepsin has been studied . The hydrogen bonding interactions and the conformation adopted by Pepstatin are very similar to those found in complexes of Pepstatin with other aspartic proteinases .
Chemical Reactions Analysis
Pepstatin is known to inhibit nearly all acid proteases with high potency . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition seems to be independent of the activities of proteases such as cathepsin D .
Scientific Research Applications
Muscular Dystrophy Research
Pepstatin has been explored for its potential in treating muscular dystrophy. Studies have shown that protease inhibitors like pepstatin can delay muscle tissue degeneration in dystrophic chickens, suggesting potential therapeutic value for muscular dystrophy treatment (Stracher, McGowan, & Shafiq, 1978).
Inhibition of Human Plasma Renin
Pepstatin has demonstrated the ability to inhibit the renin-angiotensinogen reaction in human plasma, affecting hypertensive patients with various renin levels. This suggests its utility in hypertension research (Guyene, Devaux, Ménard, & Corvol, 1976).
Effect on Acid Proteases
The inhibitor has shown effectiveness against cathepsin D preparations from dystrophic chicken muscle, significantly reducing muscle protein breakdown. This indicates its potential in researching muscle wasting diseases (Iodice, 1976).
Antimalarial Research
Pepstatin has been identified as a potent inhibitor of malarial aspartic proteases and possesses parasiticidal activity. This suggests its potential as an antimalarial agent (Istvan et al., 2017).
Effect on Neutrophils
Research has shown that pepstatin shares a receptor with f-methionyl peptides on neutrophils, indicating its role in immune response studies (Nelson et al., 1979).
Role in Osteoclast Differentiation
Pepstatin A has been found to suppress osteoclast differentiation, suggesting its importance in bone metabolism and related diseases research (Yoshida et al., 2006).
Safety And Hazards
Pepstatin should be handled with care. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGPCHRFPCXOO-LXTPJMTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046095 | |
Record name | Pepstatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pepstatin | |
CAS RN |
26305-03-3, 39324-30-6 | |
Record name | Pepstatin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pepstatin (nonspecific) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pepstatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pepstatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEPSTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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